8-Methylimidazo[1,2-c]pyrimidine
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Overview
Description
8-Methylimidazo[1,2-c]pyrimidine is a heterocyclic aromatic organic compound. It is part of the imidazo[1,2-c]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused bicyclic structure, combining an imidazole ring with a pyrimidine ring, and a methyl group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylimidazo[1,2-c]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 2-aminopyrimidine with glyoxal in the presence of a base. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis are sometimes employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives reacting with nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-c]pyrimidine derivatives.
Scientific Research Applications
8-Methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Methylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-b]pyridazine
- Imidazo[1,2-d]pyrimidine
Uniqueness
8-Methylimidazo[1,2-c]pyrimidine is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C7H7N3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
8-methylimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H7N3/c1-6-4-8-5-10-3-2-9-7(6)10/h2-5H,1H3 |
InChI Key |
MXPGZEJIZVMFIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN2C1=NC=C2 |
Origin of Product |
United States |
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